molecular formula C11H12N2O2 B8433465 3-Butenoylaminobenzamide

3-Butenoylaminobenzamide

Cat. No.: B8433465
M. Wt: 204.22 g/mol
InChI Key: VELBLROUZIHONM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butenoylaminobenzamide is a benzamide derivative featuring a butenoylamino group (-NH-C(=O)-CH₂-CH=CH₂) substituted at the 3-position of the benzene ring. Benzamides are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their modular synthesis and tunable bioactivity .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-(but-2-enoylamino)benzamide

InChI

InChI=1S/C11H12N2O2/c1-2-4-10(14)13-9-6-3-5-8(7-9)11(12)15/h2-7H,1H3,(H2,12,15)(H,13,14)

InChI Key

VELBLROUZIHONM-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)NC1=CC=CC(=C1)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analysis

  • Substituent Effects: Electron-Withdrawing Groups (e.g., -Cl, -CF₃): Enhance stability and binding affinity in hydrophobic environments (e.g., 3-(Benzoylamino)-N-(3-chloro-2-methylphenyl)benzamide and 3-Amino-N-(3-trifluoromethyl-phenyl)-benzamide ). Amino Groups: Facilitate hydrogen bonding, critical for receptor interactions (e.g., 3-Amino-N-(2,3-dimethylphenyl)benzamide ). Butenoylamino Group: The α,β-unsaturated carbonyl in this compound may confer electrophilic reactivity, enabling Michael addition or conjugation-based interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.